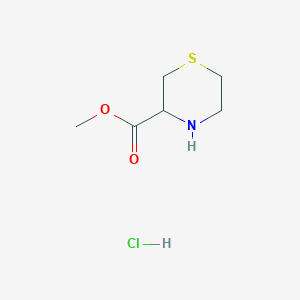

Methyl thiomorpholine-3-carboxylate hydrochloride

Descripción

BenchChem offers high-quality Methyl thiomorpholine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl thiomorpholine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl thiomorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULPERBPAAXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86287-91-4 | |

| Record name | methyl thiomorpholine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of Thiomorpholine-3-Carboxylate Derivatives in Drug Discovery: A Technical Guide

Abstract

The thiomorpholine ring, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry, endowed with a versatile pharmacological profile. When functionalized with a carboxylate group at the 3-position, this heterocyclic system presents a unique combination of structural rigidity, metabolic handles, and opportunities for diverse chemical modifications, making it a highly attractive core for modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of thiomorpholine-3-carboxylate derivatives. We will delve into the nuanced structure-activity relationships, mechanisms of action, and key experimental protocols that underpin the burgeoning interest in this compound class for the development of novel therapeutics targeting a spectrum of diseases, from metabolic disorders to oncology and neurological conditions.

Introduction: The Thiomorpholine-3-Carboxylate Scaffold - A Convergence of Favorable Properties

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is the cornerstone of drug discovery. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, six-membered saturated rings containing heteroatoms have proven to be particularly fruitful. The thiomorpholine moiety, a bioisostere of the well-established morpholine ring, has garnered significant attention due to the unique physicochemical properties imparted by the sulfur atom.[1] The introduction of a carboxylic acid group at the 3-position further enhances the drug-like properties of this scaffold.

(R)-Thiomorpholine-3-carboxylic acid, in particular, serves as a versatile building block in medicinal chemistry, enabling the creation of complex molecules with enhanced biological activity.[2] Its constrained conformation can mimic the binding modes of natural amino acids like proline, making it a valuable starting point for the rational design of enzyme inhibitors and receptor modulators.[3] Furthermore, the carboxylic acid functionality provides a handle for the synthesis of a wide array of derivatives, including esters and amides, which can be employed as prodrugs to improve bioavailability or to fine-tune the molecule's interaction with its biological target.[4] This guide will systematically explore the multifaceted potential of these derivatives.

Synthetic Strategies: Building the Thiomorpholine-3-Carboxylate Core and its Analogs

The efficient and stereoselective synthesis of the thiomorpholine-3-carboxylate core is paramount for exploring its therapeutic potential. A variety of synthetic routes have been developed, ranging from classical solution-phase chemistry to more modern polymer-supported methodologies.

Classical Synthetic Approaches

Several traditional methods for the synthesis of the thiomorpholine ring have been reported, which can be adapted for the preparation of carboxylate derivatives.[5] These often involve the cyclization of linear precursors containing both a thiol and an amino group.

Polymer-Supported Synthesis for Library Generation

For the rapid generation of diverse libraries of thiomorpholine-3-carboxylate derivatives for high-throughput screening, polymer-supported synthesis has emerged as a powerful tool. This approach facilitates purification and allows for the systematic modification of the core structure.

Experimental Protocol: A Representative Polymer-Supported Synthesis

This protocol outlines a general procedure for the solid-phase synthesis of N-substituted thiomorpholine-3-carboxylic acid derivatives.

-

Resin Loading: Swell a suitable solid support (e.g., Wang resin) in a non-polar solvent like dichloromethane (DCM).

-

Amino Acid Coupling: Couple a protected cysteine derivative (e.g., Fmoc-Cys(Trt)-OH) to the resin using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the nitrogen atom using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

N-Alkylation/Acylation: Introduce diversity by reacting the free amine with a variety of alkyl halides or acyl chlorides.

-

Cyclization: Induce intramolecular cyclization to form the thiomorpholine ring. This step may require specific reagents and conditions depending on the nature of the N-substituent.

-

Cleavage from Resin: Cleave the final compound from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive functional groups.

-

Purification: Purify the crude product using techniques like high-performance liquid chromatography (HPLC).

Caption: Polymer-supported synthesis workflow for thiomorpholine-3-carboxylate derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of thiomorpholine-3-carboxylate have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Metabolic Disorders: Hypolipidemic and Antioxidant Effects

A significant body of research has highlighted the potential of thiomorpholine derivatives in combating metabolic disorders. Specifically, N-substituted thiomorpholine derivatives have shown potent hypolipidemic and antioxidant activities.[6]

One plausible mechanism for their hypolipidemic effect is the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[7] By blocking this enzyme, these compounds can effectively reduce the production of cholesterol. Their antioxidant properties are attributed to their ability to inhibit lipid peroxidation, a process implicated in various diseases, including atherosclerosis.[6]

| Compound Class | Therapeutic Target/Activity | Key Findings | Reference(s) |

| N-Acyl Thiomorpholines | Hypolipidemic & Antioxidant | Inhibition of microsomal lipid peroxidation with IC50 values as low as 7.5 µM. Significant reduction in plasma triglycerides, total cholesterol, and LDL. | [6] |

| Thiomorpholine-bearing compounds | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | IC50 values in the low micromolar range (e.g., 3.40 µmol/L), suggesting potential for type 2 diabetes treatment. | [7] |

Oncology: Cytotoxicity and Enzyme Inhibition

The thiomorpholine scaffold has been incorporated into numerous anticancer agents. While specific data on thiomorpholine-3-carboxylate derivatives is emerging, the broader class of thiomorpholine-containing molecules has shown significant promise. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival.

A crucial aspect to consider is the bioactivation of L-thiomorpholine-3-carboxylic acid itself. Studies have shown that this compound can be metabolized by L-amino acid oxidase in kidney cells to form a reactive imine intermediate, leading to cytotoxicity.[8] This bioactivation pathway highlights a potential mechanism for targeted cancer therapy, where tumor cells overexpressing this enzyme could be selectively targeted.

Caption: Bioactivation of L-thiomorpholine-3-carboxylate leading to cytotoxicity.

Neurological Disorders: A Scaffold for CNS-Active Agents

The morpholine and, by extension, the thiomorpholine ring are considered valuable heterocycles for developing drugs targeting the central nervous system (CNS).[2] Their physicochemical properties can contribute to improved blood-brain barrier permeability. While research into thiomorpholine-3-carboxylate derivatives for neurological disorders is still in its early stages, the parent compound, (R)-Thiomorpholine-3-carboxylic acid, is a key intermediate in the synthesis of pharmaceuticals targeting such conditions.[2]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of thiomorpholine-3-carboxylate derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

-

N-Substitution: The nature of the substituent on the thiomorpholine nitrogen plays a pivotal role in determining biological activity. For instance, in the context of hypolipidemic and antioxidant agents, bulky, lipophilic groups can enhance activity.[6]

-

Carboxylate Modification: Esterification or amidation of the 3-carboxylate group can significantly impact the compound's pharmacokinetic profile. Ester prodrugs, for example, can exhibit improved cell permeability and are then hydrolyzed in vivo to release the active carboxylic acid.[4]

-

Stereochemistry: The stereochemistry at the 3-position is critical for biological activity, particularly for enzyme inhibitors, where a specific enantiomer often exhibits significantly higher potency due to a better fit in the enzyme's active site.

Future Directions and Conclusion

The thiomorpholine-3-carboxylate scaffold represents a promising and relatively underexplored area in drug discovery. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives make it a compelling starting point for the development of next-generation therapeutics.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening larger and more diverse libraries of thiomorpholine-3-carboxylate derivatives to identify novel hits for a wider range of biological targets.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds to guide further optimization.

-

Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of lead candidates to translate preclinical findings into clinical applications.

References

-

(Author, Year). Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. [Link]

-

(Author, 2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

(Author, 2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

(Author, Year). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

(Author, Year). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

-

(Author, 2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

(Author, Year). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

-

(Author, Year). The ester-prodrugs of analgesic acids and phenols that are officially registered drugs[9][10]. ResearchGate. [Link]

-

(Author, Year). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

-

(Author, 2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

-

(Author, 2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

(Author, Year). Thiomorpholine-3-carboxylate | C5H8NO2S-. PubChem. [Link]

-

(Author, Year). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed. [Link]

-

(Author, 2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

(Author, Year). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC. [Link]

-

(Author, 2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. [Link]

-

(Author, 2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

-

(Author, 2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.. SciProfiles. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis [research.amanote.com]

- 10. researchgate.net [researchgate.net]

pKa values and ionization properties of methyl thiomorpholine-3-carboxylate

Mechanistic Profiling and Ionization Dynamics of Methyl Thiomorpholine-3-Carboxylate

Executive Overview

Methyl thiomorpholine-3-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in rational drug design and synthetic chemistry. Featuring a six-membered thiomorpholine ring substituted with a methyl ester at the C3 position, the molecule possesses a unique stereoelectronic profile. Understanding its precise ionization properties—specifically the acid dissociation constant (pKa) of its secondary amine—is a critical prerequisite for optimizing its pharmacokinetic behavior, aqueous solubility, and membrane permeability.

This technical guide provides an in-depth analysis of the structural determinants governing the pKa of methyl thiomorpholine-3-carboxylate, alongside a self-validating experimental framework for its empirical determination.

Structural Determinants of Basicity: A Mechanistic Analysis

The ionization behavior of methyl thiomorpholine-3-carboxylate is dictated by the complex interplay of inductive effects (-I) originating from its heteroatoms and functional groups. To understand the causality behind its predicted pKa, we must deconstruct the scaffold into its foundational components.

-

The Parent Heterocycle: The baseline basicity of a saturated secondary amine (e.g., piperidine) is characterized by a pKa of approximately 11.2. Introducing a heteroatom at the 1-position significantly alters this value via electron withdrawal.

-

Chalcogen Inductive Effects: In thiomorpholine, the thioether sulfur atom exerts a mild inductive pull on the nitrogen's lone pair, reducing the pKa to approximately 9.0[1]. By comparison, morpholine, which contains a highly electronegative oxygen atom, exhibits a stronger electron-withdrawing effect, depressing the pKa further to 8.36[2].

-

Alpha-Ester Attenuation: The functionalization of the C3 position with a methyl ester (-COOCH₃) introduces a potent electron-withdrawing carbonyl group directly adjacent (alpha) to the secondary amine. This strong inductive effect delocalizes electron density away from the nitrogen, stabilizing the neutral free base and destabilizing the conjugate acid. Consequently, the basicity of the amine is sharply attenuated. As observed in similar α -amino acid ester prodrugs, this alpha-substitution typically drops the amine pKa by 1.5 to 2.0 log units[3].

Therefore, the operational pKa of the secondary amine in methyl thiomorpholine-3-carboxylate is predicted to fall within the 7.0 to 7.5 range, placing its ionization equilibrium directly at physiological pH (7.4).

Quantitative Ionization Data Synthesis

The following table summarizes the quantitative pKa data of related scaffolds to illustrate the progressive attenuation of basicity via inductive effects.

| Compound | Structural Modification | Experimental/Predicted pKa (Amine) | Source Context |

| Piperidine | Unsubstituted saturated amine | 11.22 | Standard baseline |

| Thiomorpholine | Position 1 Thioether (-S-) | ~9.0 | Empirical[1] |

| Morpholine | Position 1 Ether (-O-) | 8.36 | Empirical[2] |

| Methyl thiomorpholine-3-carboxylate | Thioether + C3 Methyl Ester | ~7.0 - 7.5 | Predicted via SAR |

pH-Dependent Reactivity and Pharmacokinetic Implications

Because the pKa of methyl thiomorpholine-3-carboxylate is near 7.4, the molecule exists in a dynamic equilibrium between its protonated (cationic) and deprotonated (neutral) states in vivo.

-

Absorption & Distribution: The neutral free base fraction is highly lipophilic, facilitating passive diffusion across lipid bilayers, including the gastrointestinal tract and the blood-brain barrier.

-

Chemical Stability: The unprotonated secondary amine acts as a potent nucleophile. At pH values above its pKa (where the free base predominates), α -amino acid esters are highly susceptible to intramolecular nucleophilic attack, leading to lactamization or ester hydrolysis[3]. Maintaining the compound in a slightly acidic formulation (pH < 6.0) ensures the amine remains protonated, thereby sterically and electronically shielding the ester from degradation[3].

Caption: pH-dependent ionization equilibrium and subsequent nucleophilic reactivity pathways.

Experimental Methodology: Self-Validating Potentiometric Titration

To empirically determine the exact pKa of methyl thiomorpholine-3-carboxylate, potentiometric titration remains the gold standard[4]. To ensure absolute data integrity, the following protocol is designed as a self-validating system , incorporating thermodynamic controls and background subtraction.

Step-by-Step Protocol

-

Electrode Calibration: Standardize the pH potentiometer using highly precise aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate detection across the target inflection range[4].

-

Sample Preparation (Thermodynamic Control): Dissolve the methyl thiomorpholine-3-carboxylate API to a concentration of 1 mM in a 0.15 M Potassium Chloride (KCl) solution[4].

-

Causality: The 0.15 M KCl matrix maintains a constant ionic strength throughout the titration. This ensures that the activity coefficients of the ions remain static, allowing the measured concentration-based pKa to accurately reflect the true thermodynamic pKa.

-

-

Environmental Degassing: Submerge a nitrogen (N₂) gas line into the solution and purge for 10 minutes prior to and during the titration[4].

-

Causality: Atmospheric CO₂ readily dissolves in water to form carbonic acid, which introduces a secondary buffering system. N₂ purging eliminates this interference, ensuring the titration curve reflects only the API's ionization.

-

-

Blank Titration (Self-Validation): Perform a titration on the 0.15 M KCl solvent alone using 0.1 M NaOH. This establishes a background curve that accounts for solvent auto-ionization and trace impurities.

-

API Titration: Acidify the 1 mM API solution to pH 2.0 using 0.1 M HCl to fully protonate the amine. Titrate incrementally with standardized 0.1 M NaOH, recording pH after each addition reaches equilibrium[4].

-

Derivative Analysis: Rather than visually estimating the inflection point, plot the first derivative ( Δ pH/ Δ V) and second derivative ( Δ2 pH/ Δ V 2 ) of the titration curve[5]. The peak of the first derivative precisely identifies the equivalence point, from which the half-equivalence point (pH = pKa) is calculated.

Caption: Workflow for self-validating potentiometric titration to determine thermodynamic pKa.

Sources

Engineering the Future of Therapeutics: Advanced Integration of Non-Canonical Amino Acids in Peptide Synthesis

By: Senior Application Scientist, Peptide Chemistry & Drug Development

Peptides occupy a highly privileged pharmacological space, bridging the gap between the oral bioavailability of small molecules and the high target specificity of large biologics. However, native peptides synthesized exclusively from the 20 canonical amino acids (cAAs) are fundamentally limited by rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility.

To overcome these translational barriers, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptide drug discovery. As an application scientist overseeing complex peptide assemblies, I have found that transitioning from canonical sequences to ncAA-enhanced peptidomimetics requires a fundamental shift in both chemical strategy and analytical validation.

This whitepaper provides an in-depth technical guide to the chemical space of ncAAs, the causality behind advanced synthetic methodologies, and self-validating protocols for their incorporation.

The Chemical Space and Physicochemical Impact of ncAAs

Non-canonical amino acids are versatile building blocks that introduce unique physicochemical properties into a peptide backbone . By altering side-chain architecture or the peptide bond itself, we can engineer therapeutics with enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key Classes of ncAAs in Drug Development

-

Conformationally Restricted Azacycles: Branched or bicyclic cyclic amino acids (e.g., bicyclic prolines) restrict the ϕ and ψ dihedral angles of the peptide backbone. This rigidity reduces the entropic penalty upon receptor binding and enhances metabolic stability .

-

α,α -Disubstituted Amino Acids: Residues like α -aminoisobutyric acid (Aib) strongly favor helical conformations. The steric bulk at the alpha-carbon completely blocks the approach of proteolytic enzymes like DPP-4.

-

N-Methylated Amino Acids: Methylation of the amide nitrogen eliminates hydrogen bond donors, increasing the overall lipophilicity of the peptide and significantly improving cell membrane permeability.

Quantitative Impact of ncAA Incorporation

To illustrate the profound impact of these modifications, the following table summarizes quantitative data comparing native peptide properties against their ncAA-modified counterparts.

| Peptide System / Modification | Native Property | ncAA-Modified Property | Primary Mechanistic Causality |

| GLP-1 (Aib substitution at Pos 8) | Plasma t1/2 : < 2 mins | Plasma t1/2 : > 160 hours | Steric hindrance at the α -carbon prevents DPP-4 enzymatic cleavage. |

| Lufotrelvir (Proline → Bicyclic Proline) | Poor oral bioavailability | High oral bioavailability | Conformational rigidity reduces rotatable bonds, lowering the entropic penalty . |

| Lantibiotic Analogs (Diaminopimelate insertion) | High MIC (Low antimicrobial potency) | Reduced MIC (High potency) | Enhanced structural pre-organization increases binding affinity to bacterial lipid II . |

| Enkephalin (Late-stage Serine deoxygenation) | Rapid renal clearance | Extended circulation time | Homoglutamine insertion alters charge distribution and lipophilicity. |

Strategic Workflows for ncAA Incorporation

When designing a synthetic route for an ncAA-containing peptide, chemists must choose between Early-Stage Incorporation (via Solid-Phase Peptide Synthesis) and Late-Stage Functionalization (LSF) .

The decision matrix relies heavily on the commercial availability of the Fmoc-protected ncAA, the steric hindrance of the target residue, and the compatibility of functional groups.

Decision workflow for selecting SPPS vs. Late-Stage Functionalization for ncAA peptide synthesis.

Self-Validating Experimental Protocols

In my laboratory, we treat every synthetic step as a hypothesis that must be proven before moving forward. A protocol is only robust if it is a self-validating system —meaning quality control checkpoints are built directly into the workflow to prevent the compounding of errors .

Protocol A: Early-Stage SPPS of Sterically Hindered ncAAs

Incorporating bulky ncAAs (like Aib or N-methylated residues) via standard Fmoc-SPPS often results in truncated sequences due to severe steric clash during amide bond formation.

-

Step 1: Resin Swelling and Fmoc Deprotection

-

Action: Swell Rink Amide resin in DMF for 30 mins. Treat with 20% Piperidine in DMF (2 x 10 mins).

-

Causality: Piperidine acts as a secondary amine base to initiate β -elimination of the Fmoc group.

-

Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in UV absorbance validates complete deprotection.

-

-

Step 2: Pre-Activation of the Hindered ncAA

-

Action: Dissolve 4 eq. of Fmoc-ncAA-OH, 3.9 eq. HATU, and 4 eq. HOAt in DMF. Add 8 eq. DIEA.

-

Causality: HATU is selected over HBTU because its 7-aza-1H-benzotriazole group significantly enhances reactivity for hindered amines through a neighboring group effect. HOAt is added to stabilize the highly reactive OAt ester, preventing racemization while overcoming steric bulk.

-

-

Step 3: Microwave-Assisted Coupling

-

Action: Add the activated mixture to the resin. React for 45 minutes at 75°C under microwave irradiation.

-

Causality: Standard room-temperature coupling fails for α,α -disubstituted amino acids. Microwave irradiation provides the kinetic energy required to overcome the high activation barrier of the hindered nucleophilic attack.

-

Validation Checkpoint: Perform a Kaiser (Ninhydrin) Test. A yellow solution confirms complete acylation (self-validation). If the beads remain blue, the primary amine is still free, triggering an automatic double-coupling cycle.

-

Protocol B: Late-Stage Photoredox Functionalization of Serine

When ncAAs are too synthetically complex or expensive to incorporate via SPPS, Late-Stage Functionalization (LSF) offers a brilliant workaround. Recent breakthroughs allow for the deoxygenative functionalization of native Serine residues into diverse ncAAs directly on the assembled peptide .

Mechanistic logic of Late-Stage Serine Deoxygenative Functionalization.

-

Step 1: SPPS Assembly with TBS-Serine

-

Action: Synthesize the peptide using standard Fmoc-SPPS, substituting the target Serine with Fmoc-Ser(TBS)-OH.

-

-

Step 2: On-Resin Selective Deprotection

-

Action: Treat the resin with 1M TBAF in THF for 30 minutes.

-

Causality: The tert-butyldimethylsilyl (TBS) group protects the Serine during SPPS but is selectively cleaved by fluoride ions (TBAF), which have a highly specific thermodynamic affinity for silicon. This leaves standard acid-labile protecting groups (tBu, Trt) completely intact.

-

Validation Checkpoint: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O. Analyze via LC-MS. The mass shift must correspond exactly to the loss of the TBS group (-114 Da). Do not proceed until >95% deprotection is confirmed.

-

-

Step 3: Phosphoramidite Activation & Photoredox Giese Addition

-

Action: Treat the deprotected peptide with a phosphoramidite reagent, followed by photoredox deoxygenative coupling with a vinyl phosphite under visible light irradiation.

-

Causality: The phosphoramidite selectively activates the primary alcohol of Serine. Photoredox catalysis under visible light generates a carbon-centered radical under exceptionally mild conditions that do not degrade the delicate peptide backbone. This radical is then trapped by a Michael acceptor to form the new ncAA side chain (e.g., homoglutamine).

-

Validation Checkpoint: Final global cleavage (TFA cocktail) followed by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the newly formed non-canonical peptide.

-

Conclusion

The integration of non-canonical amino acids represents a paradigm shift in peptide therapeutics, moving the field away from the evolutionary constraints of the 20 canonical building blocks. Whether utilizing microwave-assisted SPPS for sterically hindered azacycles or leveraging cutting-edge photoredox catalysis for late-stage functionalization, success depends entirely on understanding the chemical causality of the reagents and implementing strict, self-validating analytical checkpoints.

By mastering these techniques, drug development professionals can engineer peptides with unprecedented stability, permeability, and target affinity, ultimately accelerating the delivery of next-generation therapeutics to the clinic.

References

-

Hickey, J. L., & Sindhikara, D. (2023). "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery." ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

-

"The Application of Non-Canonical Amino Acids in Drug Discovery." (2023). The Daily Scientist. Available at:[Link]

-

"Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids." (2023). ChemRxiv. Available at:[Link]

-

"Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives." (2022). ASM Journals. Available at:[Link]

-

"Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis." (2025). Journal of the American Chemical Society. Available at:[Link]

Methodological & Application

N-alkylation reaction mechanisms of thiomorpholine-3-carboxylate esters

An In-Depth Guide to the N-Alkylation Reaction Mechanisms of Thiomorpholine-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

N-substituted thiomorpholine-3-carboxylate esters are valuable structural motifs in medicinal chemistry and drug discovery. The thiomorpholine core, a sulfur-containing analog of morpholine, often imparts favorable pharmacokinetic properties to drug candidates, including metabolic stability and aqueous solubility.[1] The substituent on the nitrogen atom plays a crucial role in modulating the biological activity and target specificity of these compounds.[1] A thorough understanding of the mechanisms governing the N-alkylation of thiomorpholine-3-carboxylate esters is therefore essential for the efficient synthesis of new chemical entities. This guide provides a detailed exploration of the primary N-alkylation strategies, complete with mechanistic insights, field-proven protocols, and comparative data to inform experimental design.

I. Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a classical and straightforward approach for forming C-N bonds. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Insights

In this reaction, the lone pair of electrons on the nitrogen atom of the thiomorpholine-3-carboxylate ester acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step involves the simultaneous formation of the N-C bond and cleavage of the C-X (where X is a halide) bond. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.

A significant challenge in the direct alkylation of secondary amines is the potential for overalkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[2][3] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation. The use of cesium bases, such as cesium carbonate, has been shown to promote selective mono-N-alkylation of primary amines, a principle that can be extended to secondary amines to minimize the formation of quaternary salts.[4]

Caption: SN2 mechanism for direct N-alkylation of thiomorpholine-3-carboxylate ester.

Experimental Protocol: N-Benzylation of Ethyl Thiomorpholine-3-carboxylate

This protocol provides a general method for the direct N-alkylation of ethyl thiomorpholine-3-carboxylate with benzyl bromide.

Materials:

-

Ethyl thiomorpholine-3-carboxylate hydrochloride (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous acetonitrile (ACN)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask, add ethyl thiomorpholine-3-carboxylate hydrochloride (1.0 equiv) and anhydrous acetonitrile.

-

Add potassium carbonate (2.5 equiv) to the suspension. Stir vigorously for 15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization:

-

Low Conversion: If the reaction is sluggish, consider using a more reactive alkylating agent such as an alkyl iodide or triflate. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide from an alkyl bromide.[5] Increasing the reaction temperature may also improve the rate.[5]

-

Side Reactions: The formation of cyclopropyl ketones has been observed as a side reaction when using alkyl halides with a keto group at the 4-position.[6] In such cases, optimizing the base and temperature may be necessary to minimize this side reaction.

| Parameter | Direct Alkylation (S |

| Alkylating Agent | Alkyl halides (I > Br > Cl), triflates |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA |

| Solvent | ACN, DMF, DMSO |

| Temperature | Room temperature to reflux |

| Advantages | Simple procedure, wide range of alkyl halides can be used. |

| Disadvantages | Risk of overalkylation, can be sluggish for less reactive halides.[2][3] |

| Representative Yield | 70-90% (for simple, unhindered alkyl halides) |

II. Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines, which effectively avoids the overalkylation issues associated with direct alkylation.[7] The reaction proceeds in two main steps: the formation of an iminium ion followed by its reduction.

Mechanistic Insights

The reaction between a secondary amine, such as a thiomorpholine-3-carboxylate ester, and an aldehyde or ketone first forms a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the corresponding tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation.[8][9] It is less reactive towards aldehydes and ketones than it is towards iminium ions, allowing for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present from the start.[9][10] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[8]

Caption: Mechanism of reductive amination of a secondary amine.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol details the N-alkylation of ethyl thiomorpholine-3-carboxylate with benzaldehyde using sodium triacetoxyborohydride.

Materials:

-

Ethyl thiomorpholine-3-carboxylate (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Glacial acetic acid (optional, 1.0 equiv)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a round-bottom flask, add ethyl thiomorpholine-3-carboxylate (1.0 equiv), benzaldehyde (1.05 equiv), and anhydrous DCE.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization:

-

Choice of Reducing Agent: While NaBH(OAc)₃ is generally preferred for its selectivity, sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in protic solvents like methanol.[8] However, NaBH₃CN is highly toxic and can lead to cyanide-containing byproducts.[8]

-

Solvent: DCE is often the solvent of choice as reactions are typically faster than in THF.[9]

| Parameter | Reductive Amination |

| Alkylating Agent | Aldehydes, Ketones |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |

| Solvent | DCE, THF, MeOH, ACN |

| Temperature | Room temperature |

| Advantages | Avoids overalkylation, high yields, mild conditions.[7] |

| Disadvantages | Requires a carbonyl compound as the alkyl source, some reducing agents are toxic. |

| Representative Yield | 85-95% |

III. Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction that forms a C-N bond by the addition of an amine to an α,β-unsaturated carbonyl compound. This method offers an alternative route to N-alkylated products, particularly when the desired alkyl group contains an ester, ketone, or nitrile functionality.

Mechanistic Insights

In the aza-Michael addition, the nucleophilic nitrogen of the thiomorpholine-3-carboxylate ester attacks the β-carbon of the electron-deficient alkene (the Michael acceptor). This generates a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a proton source in the reaction mixture (such as a protic solvent or the amine itself), yields the final N-alkylated product.[11] The reaction can be catalyzed by both acids and bases, or in some cases, can proceed without a catalyst under neat conditions.[12]

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol: Aza-Michael Addition to Ethyl Acrylate

This protocol describes the addition of ethyl thiomorpholine-3-carboxylate to ethyl acrylate.

Materials:

-

Ethyl thiomorpholine-3-carboxylate (1.0 equiv)

-

Ethyl acrylate (1.2 equiv)

-

Optional: Catalyst (e.g., a catalytic amount of a Lewis acid like SiCl₄ or a base like Et₃N)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a round-bottom flask, add ethyl thiomorpholine-3-carboxylate (1.0 equiv) and ethyl acrylate (1.2 equiv).

-

Stir the mixture at room temperature. For many reactive cyclic secondary amines, the reaction may proceed without a solvent or catalyst.[12]

-

If the reaction is slow, consider adding a catalytic amount of a Lewis acid or a base, or heating the mixture.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours.

-

Upon completion, if the product is clean, the excess ethyl acrylate can be removed under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization:

-

Reactivity: The reactivity of the Michael acceptor is key. Electron-withdrawing groups on the alkene increase its electrophilicity and accelerate the reaction.

-

Catalysis: While some reactions proceed without a catalyst, many benefit from the addition of a Lewis acid (e.g., SiCl₄) or a base (e.g., Et₃N).[13]

| Parameter | Aza-Michael Addition |

| Alkylating Agent | α,β-Unsaturated esters, ketones, nitriles |

| Catalyst | Often none needed; Lewis acids (SiCl₄), bases (Et₃N) |

| Solvent | Often solvent-free; or aprotic solvents (THF, DCM) |

| Temperature | Room temperature to moderate heating |

| Advantages | Atom economical, often proceeds under mild, catalyst-free conditions. |

| Disadvantages | Limited to the synthesis of β-amino carbonyl compounds. |

| Representative Yield | 80-98% |

Conclusion

The N-alkylation of thiomorpholine-3-carboxylate esters can be achieved through several effective methods, each with its own set of advantages and limitations. Direct alkylation with alkyl halides is a straightforward approach but is often plagued by overalkylation. Reductive amination offers a more controlled synthesis of N-substituted derivatives from carbonyl compounds, effectively circumventing the issue of polyalkylation. The aza-Michael addition provides an atom-economical route to β-amino ester derivatives under mild conditions. The choice of the most appropriate method will depend on the desired N-substituent, the availability of starting materials, and the desired level of control over the reaction. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel N-substituted thiomorpholine-3-carboxylate esters for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Maryanoff, C. A., & Abdel-Magid, A. F. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-218). American Chemical Society.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8667229. [Link]

-

Azizi, N., Baghi, R., Ghafuri, H., Bolourtchian, M., & Hashemi, M. (2010). Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Synlett, 2010(03), 379-382. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Ai, X., et al. (2010). An effective aza-Michael addition of aromatic amines to electron-deficient alkenes in alkaline Al2O3. Tetrahedron, 66(23), 4069-4074.

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å. Retrieved from [Link]

- Ranu, B. C., & Dey, S. S. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81.

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

- Kärkäs, M. D. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.

- Du Prez, F. E., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4568.

- Salvatore, R. N., & Jung, K. W. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.

- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

- Clark, J. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.

- BenchChem. (2025).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Synple Chem. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

- Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 67, 95-135.

-

PubChem. (n.d.). Thiomorpholine-3-carboxylate. Retrieved from [Link]

- Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 710-719.

- Elfarra, A. A., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Chemical Research in Toxicology, 6(4), 526-533.

- Biava, M., et al. (2006). A solid-phase approach to a 2,5-disubstituted-1H-pyrrole-3-carboxamide library.

- Synple Chem. (n.d.).

-

ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]

- BenchChem. (2025).

- ResearchGate. (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

-

SynArchive. (n.d.). Michael Addition. Retrieved from [Link]

- Du Prez, F. E., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4568.

- MDPI. (n.d.). Thia-Michael Reaction. Encyclopedia.

- Overman, L. E., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 35-64.

- Patel, R. P., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Sciences, 135(4), 1-19.

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions [organic-chemistry.org]

Strategic Nitrogen Protection in Thiomorpholine Derivatives: Application Notes and Protocols

Executive Summary & Chemical Context

Thiomorpholine is a privileged heterocyclic scaffold prevalent in modern drug discovery, offering unique conformational properties and hydrogen-bonding capabilities compared to its oxygen analog, morpholine. However, the presence of two nucleophilic heteroatoms—nitrogen and sulfur—presents significant chemoselectivity challenges during derivatization.

The strategic protection of the secondary amine is mandatory to enable selective transformations at the sulfur atom (e.g., oxidation to sulfoxides/sulfones or α-functionalization) or at adjacent carbon centers. This application note delineates the causality, selection criteria, and validated protocols for installing and removing three primary nitrogen protecting groups (Boc, Cbz, and Fmoc) in thiomorpholine chemistry.

Mechanistic Logic & Protecting Group Selection

When designing a synthetic route involving thiomorpholine, the choice of the N-protecting group (PG) is dictated by the downstream reaction conditions and the inherent reactivity of the thioether moiety.

-

tert-Butyloxycarbonyl (Boc): The N-Boc group is the industry standard for thiomorpholine protection due to its robust stability against nucleophiles, bases, and oxidizing agents. It is essential when the sulfur atom must be oxidized to a sulfone (e.g., synthesis of N-Boc thiomorpholine 1,1-dioxide)[1].

-

Carboxybenzyl (Cbz): N-Cbz provides orthogonality to acid-labile groups. However, its classic deprotection via catalytic hydrogenolysis (H₂, Pd/C) is severely compromised by the thiomorpholine sulfur, which strongly coordinates to and poisons palladium catalysts. Consequently, alternative deprotection strategies (e.g., HBr in acetic acid or Lewis acids like TMSI) must be employed[2].

-

Fluorenylmethyloxycarbonyl (Fmoc): For peptide chemists incorporating thiomorpholine-based amino acids (e.g., in the synthesis of sactipeptides like Enteropeptin A), N-Fmoc is preferred. It is cleaved under mild basic conditions (piperidine), leaving acid-labile thioaminoketals and other delicate moieties intact[3][4].

Decision Matrix for N-Protection

Decision matrix for selecting N-protecting groups in thiomorpholine synthesis.

Quantitative Data & Reagent Comparison

The following table summarizes the key parameters for the three primary protecting groups applied to thiomorpholine.

| Protecting Group | Reagent | Typical Yield | Deprotection Conditions | Sulfur Interference Risk |

| Boc | Boc₂O | 85–95% | TFA/DCM or 4M HCl in Dioxane | Low (Stable to S-oxidation) |

| Cbz | Cbz-Cl | 80–90% | 33% HBr/AcOH or TMSI | High (Poisons Pd/C during H₂) |

| Fmoc | Fmoc-OSu | 75–85% | 20% Piperidine in DMF | Low (Ideal for SPPS) |

Table 1: Comparative analysis of N-protecting groups for thiomorpholine derivatives.

Validated Experimental Protocols

Note: All procedures should be conducted in a well-ventilated fume hood. Thiomorpholine has a strong, unpleasant odor characteristic of volatile organic sulfur compounds.

Protocol A: Synthesis of N-Boc-Thiomorpholine

Causality & Design: The reaction is performed in a monophasic organic solvent with a tertiary amine base. Using di-tert-butyl dicarbonate (Boc₂O) ensures that the only byproducts are volatile (isobutylene and CO₂), simplifying purification[5][6].

Step-by-Step Methodology:

-

Preparation: Dissolve thiomorpholine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (25 mL) and cool to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA) (12.0 mmol, 1.2 eq) dropwise to the stirred solution. Rationale: TEA neutralizes any trace acid and activates the amine for nucleophilic attack.

-

Protection: Dissolve Boc₂O (10.5 mmol, 1.05 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic runaway.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1, visualization by ninhydrin stain).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄[6].

-

Purification: Filter and concentrate under reduced pressure. The crude N-Boc-thiomorpholine is typically pure enough for subsequent S-oxidation, but can be purified via silica gel chromatography if necessary[1].

Protocol B: Synthesis and Orthogonal Deprotection of N-Cbz-Thiomorpholine

Causality & Design: Benzyl chloroformate (Cbz-Cl) is highly reactive. To prevent over-acylation and manage the HCl byproduct, a biphasic Schotten-Baumann system (aqueous NaOH / Dioxane) is utilized[2].

Step-by-Step Methodology (Protection):

-

Preparation: Dissolve thiomorpholine (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (20 mL total) and cool to 0 °C.

-

Addition: Slowly add Cbz-Cl (11.0 mmol, 1.1 eq) dropwise via syringe. Rationale: Strict temperature control (0 °C) minimizes the competitive hydrolysis of Cbz-Cl by NaOH.

-

Reaction: Stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous phase with diethyl ether or EtOAc (3 × 20 mL). Wash the combined organics with 1M HCl (to remove unreacted starting material), water, and brine. Dry over MgSO₄ and concentrate[2].

Step-by-Step Methodology (Deprotection without Pd/C): Crucial Insight: Standard hydrogenolysis will fail due to sulfur-mediated catalyst poisoning.

-

Dissolve N-Cbz-thiomorpholine (5.0 mmol) in glacial acetic acid (5 mL).

-

Add 33% HBr in acetic acid (10 mL) dropwise at room temperature.

-

Stir for 2 hours. The evolution of CO₂ and benzyl bromide marks the reaction's progress.

-

Precipitate the thiomorpholine hydrobromide salt by adding cold diethyl ether (50 mL). Filter and wash with ether to obtain the pure deprotected amine salt.

Protocol C: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Causality & Design: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid the generation of HCl, which can prematurely cleave acid-sensitive functional groups (like thioaminoketals) present in complex sactipeptide intermediates[3][4].

Step-by-Step Methodology:

-

Dissolve the thiomorpholine derivative (5.0 mmol) in a 1:1 mixture of water and acetone (20 mL).

-

Add sodium carbonate (Na₂CO₃) (10.0 mmol, 2.0 eq) and cool to 0 °C.

-

Add Fmoc-OSu (5.5 mmol, 1.1 eq) in one portion.

-

Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

-

Acidify the mixture to pH 3 using 1M HCl (carefully, to avoid cleaving sensitive groups) and extract with EtOAc.

-

Wash with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Summary

The successful manipulation of thiomorpholine demands a nuanced understanding of chemoselectivity. By leveraging the specific electronic and steric properties of Boc, Cbz, and Fmoc protecting groups—and critically, by anticipating the catalyst-poisoning nature of the thioether moiety—researchers can design robust, high-yielding synthetic routes for complex pharmaceutical intermediates.

References

-

Title: Evolution of a Strategy for the Unified Synthesis of Enteropeptin Sactipeptides Source: ACS Publications URL: [Link]

-

Title: Total Synthesis and Stereochemical Assignment of Enteropeptin A Source: NIH (PMC) URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones Source: ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzyl (2-bromoethyl)carbamate | 53844-02-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis and Stereochemical Assignment of Enteropeptin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Utilizing Methyl Thiomorpholine-3-Carboxylate HCl as a Modular Hub for Click Chemistry Bioconjugation

Introduction & Mechanistic Rationale

The thiomorpholine moiety is a highly valued structural motif in drug discovery, frequently incorporated into active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile, including enhanced metabolic stability and membrane permeability compared to its morpholine and piperidine analogs[1],[2].

Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4) serves as a uniquely versatile building block[3]. Biologically, the thiomorpholine-3-carboxylate core mimics physiological cyclic ketimines, making it a recognized substrate and probe scaffold for Ketimine reductase mu-crystallin (CRYM), a critical enzyme regulating lysine and glutamate metabolism[4],[5].

By functionalizing the secondary amine of methyl thiomorpholine-3-carboxylate with an alkyne or azide, researchers can leverage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores, affinity tags, or targeted protein degradation machineries. This application note details the causality-driven protocols for transforming this stable hydrochloride salt into a click-ready module for biological probing.

Physicochemical Properties & Experimental Causality

Successful bioconjugation using this reagent requires an understanding of its structural nuances:

-

The Hydrochloride Salt: The free base of thiomorpholine-3-carboxylate is susceptible to spontaneous oxidation at the sulfur atom or dimerization. The HCl salt ensures long-term bench stability[3]. During synthesis, an organic base with high steric bulk, such as N,N-Diisopropylethylamine (DIPEA), must be used to liberate the amine in situ without acting as a competing nucleophile.

-

The Methyl Ester: The ester acts as a crucial protecting group during N-alkylation, preventing the carboxylic acid from self-condensing or reacting with the alkylating agent. Post-click, it can be hydrolyzed to the free acid if required.

-

The Click Hub: N-propargylation converts the molecule into a terminal alkyne, priming it for CuAAC with any azide-functionalized reporter molecule.

Fig 1. Step-by-step chemical workflow for synthesizing a click-ready thiomorpholine module.

Experimental Protocols

Protocol A: Synthesis of N-Propargyl Methyl Thiomorpholine-3-Carboxylate (Alkyne Module)

This protocol details the N-alkylation of the thiomorpholine core to generate a terminal alkyne.

Reagents:

-

Methyl thiomorpholine-3-carboxylate HCl (1.0 eq)

-

Propargyl bromide (80% wt in toluene, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Suspend methyl thiomorpholine-3-carboxylate HCl (100 mg, 0.50 mmol) in 2.0 mL of anhydrous DMF in a flame-dried round-bottom flask purged with nitrogen.

-

Neutralization: Add DIPEA (218 µL, 1.25 mmol) dropwise. Causality: The 2.5 equivalents ensure complete neutralization of the HCl salt (1 eq) while providing excess (1.5 eq) to scavenge the HBr byproduct generated during alkylation, preventing reaction stalling.

-

Alkylation: Cool the reaction to 0 °C using an ice bath. Add propargyl bromide (61 µL, 0.55 mmol) dropwise over 5 minutes. Causality: Cooling mitigates the exothermic nature of the alkylation and suppresses unwanted N,N-dialkylation (quaternization) of the amine.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validating Check (LC-MS): Sample 1 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS. A successful reaction is validated by the disappearance of the free base mass (m/z 162.0, [M+H]+) and the appearance of the N-propargylated product (m/z 200.0, [M+H]+). If m/z 162.0 persists, add an additional 0.1 eq of propargyl bromide.

-

Workup: Quench with 5 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: CuAAC Bioconjugation to Azide-Fluorophore for CRYM Imaging

This protocol couples the synthesized alkyne module to an azide-functionalized fluorophore (e.g., Cy5-Azide) to create a metabolic probe[4].

Reagents:

-

N-Propargyl Methyl Thiomorpholine-3-Carboxylate (Alkyne Module)

-

Cy5-Azide (or equivalent azide-reporter)

-

CuSO4·5H2O

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Sodium Ascorbate

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve Cy5-Azide in DMSO to a final concentration of 1 mM. Add 5 equivalents of the Alkyne Module (from Protocol A) to this solution.

-

Catalyst Pre-complexation: In a separate tube, mix CuSO4 (final reaction concentration 1 mM) and THPTA ligand (final reaction concentration 5 mM) in degassed water. Causality: Pre-mixing Cu(II) with the THPTA ligand is critical. THPTA coordinates the copper, protecting the biological fluorophore from copper-catalyzed reactive oxygen species (ROS) degradation and maintaining Cu(I) stability in aqueous media.

-

Reduction & Self-Validation: Add Sodium Ascorbate (final reaction concentration 10 mM) to the Cu/THPTA complex. Self-validation: The solution must immediately transition from bright blue (Cu2+) to completely colorless (Cu+). If the solution remains blue or turns brown, the ascorbate has oxidized and must be freshly reprepared.

-

Click Reaction: Add the colorless Cu(I)/THPTA/Ascorbate complex to the DMSO solution containing the Alkyne and Azide.

-

Incubation: Stir at room temperature in the dark for 2 hours.

-

Purification: Purify the resulting triazole-linked bioconjugate via preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Fig 2. Workflow for generating and utilizing a fluorescent thiomorpholine probe for CRYM tracking.

Quantitative Data & Validation

To ensure reproducibility, the following table summarizes the expected quantitative metrics and analytical validation targets for the workflows described above.

| Reaction Step | Key Reagents | Temp / Time | Expected Yield | Analytical Target (LC-MS m/z) | Quality Control / Validation Indicator |

| N-Alkylation | Thiomorpholine HCl, Propargyl Bromide, DIPEA | 0 °C to RT / 4h | 85 - 92% | 200.0 [M+H]+ | Disappearance of m/z 162.0 peak; TLC Rf = 0.6 (Hex/EtOAc 1:1) |

| CuAAC Click | Alkyne Module, Cy5-Azide, Cu/THPTA, Ascorbate | RT / 2h | > 95% | Product specific | Cu(II) to Cu(I) color shift (blue to colorless); HPLC peak shift |

| Ester Hydrolysis (Optional) | Triazole-Conjugate, LiOH, THF/H2O | RT / 1h | 90 - 98% | Product - 14 Da | Disappearance of methyl ester singlet (~3.7 ppm) in 1H-NMR |

References

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.[Link]

-

GeneCards Human Gene Database. (2026). CRYM Gene - Crystallin Mu. GeneCards.[Link]

-

UniProt Consortium. (2026). CRYM - Ketimine reductase mu-crystallin - Homo sapiens (Human). UniProtKB.[Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[Link]

Sources

- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. methyl thiomorpholine-3-carboxylate hydrochloride | 86287-91-4 [sigmaaldrich.com]

- 4. genecards.org [genecards.org]

- 5. uniprot.org [uniprot.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of Chiral Methyl Thiomorpholine-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral methyl thiomorpholine-3-carboxylate. This guide is designed to provide in-depth troubleshooting and practical advice to maintain the stereochemical integrity of this valuable chiral building block throughout your experimental workflows. (R)-Thiomorpholine-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Maintaining enantiomeric purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for methyl thiomorpholine-3-carboxylate?

A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate). For chiral molecules like methyl thiomorpholine-3-carboxylate, the three-dimensional arrangement of atoms is critical for its biological activity. The therapeutic effect of many drugs relies on a specific enantiomer, while the other may be inactive or even cause harmful side effects. Therefore, even minor levels of the undesired enantiomer, introduced through racemization, can compromise the quality and safety of your final product.

Q2: What are the primary causes of racemization for this compound?

A2: The primary driver of racemization in α-amino esters like methyl thiomorpholine-3-carboxylate is the presence of a base. The base can abstract the acidic proton on the α-carbon (the carbon attached to both the carboxylate and the nitrogen of the thiomorpholine ring). This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both (R) and (S) enantiomers.

Q3: Which experimental conditions are most likely to induce racemization?

A3: Several factors can contribute to racemization:

-

Strong Bases: The use of strong bases significantly increases the rate of α-proton abstraction.

-

Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and enolate formation.

-

Prolonged Reaction Times: The longer the chiral center is exposed to racemizing conditions, the greater the extent of racemization will be.

-

Polar Protic Solvents: Solvents that can stabilize the enolate intermediate can facilitate racemization.

Troubleshooting Guide: High Levels of the Unwanted Enantiomer Detected

If you are observing significant racemization in your reactions involving methyl thiomorpholine-3-carboxylate, this guide will help you identify the potential causes and implement effective solutions.

Issue 1: Racemization during base-mediated reactions (e.g., N-alkylation, acylation).

The most common scenario for racemization is during reactions where a base is used to deprotonate the nitrogen of the thiomorpholine ring.

Root Cause Analysis & Mitigation Strategies

The choice of base is the most critical factor in preventing racemization. Strong, non-nucleophilic bases are often employed for these transformations, but their strength can lead to unwanted deprotonation of the α-carbon.

Decision-Making Workflow for Base Selection

Caption: Troubleshooting workflow for base-mediated reactions.

Quantitative Impact of Base and Temperature on Racemization

| Base | Temperature (°C) | % Racemization (Hypothetical) | Recommendation |

| Sodium Hydride (NaH) | 25 | 30-50% | Avoid if possible. Use only at very low temperatures. |

| Lithium Diisopropylamide (LDA) | -78 | 10-20% | Use with caution at low temperatures. |

| N,N-Diisopropylethylamine (DIPEA) | 0 | < 5% | Recommended starting point.[2] |

| sym-Collidine | 25 | < 2% | A weaker base that can be effective in minimizing racemization.[2] |

Experimental Protocol 1: N-Alkylation with Minimized Racemization

This protocol provides a general guideline for the N-alkylation of methyl thiomorpholine-3-carboxylate while minimizing the risk of racemization.

-

Preparation:

-

Dry all glassware thoroughly.

-

Use anhydrous solvents.

-

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Setup:

-

Dissolve methyl thiomorpholine-3-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise to the cooled solution.

-

Stir for 10 minutes.

-

Add the alkylating agent (e.g., alkyl halide) (1.1 eq) dropwise.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or LC-MS.

-

Aim for the shortest reaction time to achieve complete conversion.

-

-

Work-up:

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography.

-

Issue 2: Racemization during peptide coupling reactions.

When using methyl thiomorpholine-3-carboxylate as a building block in peptide synthesis, the activation of the carboxylic acid can lead to racemization.

Root Cause Analysis & Mitigation Strategies

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[3] The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to racemization.[3]

Selection of Coupling Reagents and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.[3]

-

Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is essential.[2] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[3]

-

Onium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally considered "low-racemization" as they form active esters in situ.[3] However, the choice of base is still important. For particularly sensitive couplings, a weaker base like sym-collidine may be preferable to DIPEA.[2]

Workflow for Peptide Coupling

Caption: Decision-making workflow for peptide coupling.

Experimental Protocol 2: Peptide Coupling with Minimized Racemization

This protocol outlines a general procedure for coupling methyl thiomorpholine-3-carboxylate to an amino acid or peptide with a low risk of racemization.

-

Preparation:

-

Ensure all reagents and solvents are anhydrous.

-

Perform the reaction under an inert atmosphere.

-

-

Reaction Setup:

-

Dissolve the N-protected amino acid or peptide (1.0 eq) in anhydrous DMF or DCM.

-

Add the coupling reagent (e.g., HBTU, 1.05 eq) and the racemization suppressant (e.g., HOBt, 1.05 eq).

-

Stir the mixture for 5 minutes at room temperature.

-

-

Activation:

-

Cool the solution to 0 °C.

-

Add DIPEA (2.0 eq) dropwise and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

-

Coupling:

-

Add a solution of methyl thiomorpholine-3-carboxylate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at 0 °C and monitor its progress.

-

-

Work-up and Purification:

-

Follow standard aqueous work-up and purification procedures as described in Protocol 1.

-

Issue 3: Difficulty in accurately determining the enantiomeric excess (ee).

Accurate determination of the enantiomeric excess is crucial to confirm the success of your efforts to minimize racemization.

Recommended Analytical Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral compounds. A variety of chiral stationary phases are commercially available, and method development will be necessary to achieve baseline separation of the enantiomers.

-

Chiral Gas Chromatography (GC): For volatile derivatives of methyl thiomorpholine-3-carboxylate, chiral GC can be an effective analytical tool.

-

Circular Dichroism (CD) Spectroscopy: This technique can be used for the rapid determination of ee, often in conjunction with a host-guest system.[4][5]

References

-

An, G., et al. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Scientific Reports, 6, 22379. [Link]

-

Kovács, L., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31635-31643. [Link]

-

Wallace, J. M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 24(10), 851-855. [Link]

-

Leung, D. K., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2213-2224. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]